molecular formula C8H10O2 B15139284 1,3-Bis(methoxy-d3)benzene-2,4,5,6-d4

1,3-Bis(methoxy-d3)benzene-2,4,5,6-d4

Cat. No.: B15139284
M. Wt: 148.22 g/mol
InChI Key: DPZNOMCNRMUKPS-ZGYYUIRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-DIMETHOXYBENZENE-D10 is an isotopically labeled compound, specifically a deuterated form of 1,3-dimethoxybenzene. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The molecular formula of 1,3-DIMETHOXYBENZENE-D10 is C8D10O2, and it is often used as a tracer in studies involving metabolic pathways and reaction mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-DIMETHOXYBENZENE-D10 can be synthesized through the deuteration of 1,3-dimethoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions. One common method involves the use of a palladium catalyst to facilitate the exchange reaction .

Industrial Production Methods

Industrial production of 1,3-DIMETHOXYBENZENE-D10 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuteration. The reaction conditions are optimized to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHOXYBENZENE-D10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while substitution reactions can produce various deuterated aromatic compounds .

Scientific Research Applications

1,3-DIMETHOXYBENZENE-D10 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-DIMETHOXYBENZENE-D10 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in the reactions and processes being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHOXYBENZENE-D10 is unique due to its deuterated nature, which makes it particularly valuable in studies requiring isotopic labeling. Its specific substitution pattern also distinguishes it from other isomers, providing unique reactivity and applications in scientific research .

Properties

Molecular Formula

C8H10O2

Molecular Weight

148.22 g/mol

IUPAC Name

1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethoxy)benzene

InChI

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D

InChI Key

DPZNOMCNRMUKPS-ZGYYUIRESA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])OC([2H])([2H])[2H])[2H])OC([2H])([2H])[2H])[2H]

Canonical SMILES

COC1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.